(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-cyclopropylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-12-16(17(20-26-12)14-4-2-3-5-15(14)19)18(23)21-8-10-22(11-9-21)27(24,25)13-6-7-13/h2-5,13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMTUHOXJBNTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several agrochemical and pharmacologically active molecules. Key comparisons include:
2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole ()
- Structural Differences: Heterocycle: The target compound uses an isoxazole core, whereas this analogue employs an oxazole ring. Sulfonyl Substituent: The target compound’s cyclopropylsulfonyl group contrasts with the analogue’s tosyl (4-methylphenylsulfonyl) group. Cyclopropyl’s smaller size and higher lipophilicity (predicted logP: ~3.2 vs. ~3.8 for the tosyl analogue) may improve membrane permeability .
Metconazole and Triticonazole ()
- Functional Groups : These triazole-containing fungicides share the 2-chlorophenyl motif with the target compound. However, the absence of a sulfonyl-piperazine group in these pesticides suggests divergent mechanisms of action .
Compounds 4 and 5 from
Research Findings and Implications
- Sulfonyl Group Optimization : Replacing tosyl with cyclopropylsulfonyl (as in the target compound) balances lipophilicity and steric bulk, a strategy employed in CNS drug design to enhance blood-brain barrier penetration .
- Heterocycle Selection : Isoxazole’s electronic profile may favor interactions with polar residues in enzyme active sites over oxazole or triazole systems .
Q & A
Q. How can the molecular structure of this compound be confirmed experimentally?
Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves the isoxazole, piperazine, and cyclopropylsulfonyl groups by analyzing chemical shifts and coupling constants. For example, the isoxazole methyl group typically appears near δ 2.3 ppm in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ peak matching C₁₈H₁₉ClN₃O₃S) .
- X-ray Crystallography: Single-crystal X-ray diffraction using SHELXL software provides unambiguous 3D structural data. The piperazine ring conformation and sulfonyl group geometry can be validated .
Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?
Answer: Synthesis typically involves:
- Step 1: Coupling of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with 4-(cyclopropylsulfonyl)piperazine via a carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF).
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Optimization: Use Design of Experiments (DoE) to vary temperature, solvent, and catalyst ratios. Monitor progress with HPLC to maximize yield (>85%) and minimize byproducts .
Q. How is purity assessed, and what analytical methods are critical for quality control?
Answer:
- HPLC: Reverse-phase C18 columns with UV detection at 254 nm; purity >98% is standard for research-grade material .
- Thermogravimetric Analysis (TGA): Ensures absence of solvent residues or decomposition below 200°C .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding interactions?
Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the isoxazole ring may exhibit electrophilic character at the 4-position .
- Molecular Docking: Screens against targets like serotonin receptors (5-HT subtypes) using AutoDock Vina. The cyclopropylsulfonyl group may anchor to hydrophobic pockets .
- Artificial Force Induced Reaction (AFIR): Models reaction pathways for derivative synthesis (e.g., substituting the chlorophenyl group with fluorophenyl) .
Q. How can contradictory bioactivity data in different assay systems be resolved?
Answer: Contradictions may arise from assay-specific variables:
- Orthogonal Assays: Compare results across cell-free (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) systems.
- Metabolic Stability Tests: Use liver microsomes to assess if discrepancies stem from compound degradation .
- Structural Analogs: Test derivatives (e.g., replacing cyclopropylsulfonyl with methylsulfonyl) to isolate pharmacophore contributions .
Q. What crystallography strategies are effective for resolving structural disorder in X-ray data?
Answer:
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Answer:
- Key Modifications:
- Isoxazole Ring: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
- Piperazine Sulfonyl Group: Replace cyclopropyl with bicyclic groups (e.g., bicyclo[2.2.1]heptane) to modulate lipophilicity .
- Data-Driven Design: Use QSAR models correlating logP, polar surface area, and IC₅₀ values from kinase inhibition assays .
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